molecular formula C9H10N2O3 B1329964 5-Acetamido-2-aminobenzoic acid CAS No. 50670-83-2

5-Acetamido-2-aminobenzoic acid

Cat. No.: B1329964
CAS No.: 50670-83-2
M. Wt: 194.19 g/mol
InChI Key: GSOHXJQXAKNJES-UHFFFAOYSA-N
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Description

5-Acetamido-2-aminobenzoic acid is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetamido-2-aminobenzoic acid
Source PubChem
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InChI

InChI=1S/C9H10N2O3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,10H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOHXJQXAKNJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068574
Record name Benzoic acid, 5-(acetylamino)-2-amino-
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Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50670-83-2
Record name 5-Acetamidoanthranilic acid
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Record name Benzoic acid, 5-(acetylamino)-2-amino-
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Record name Benzoic acid, 5-(acetylamino)-2-amino-
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Record name Benzoic acid, 5-(acetylamino)-2-amino-
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Record name 5-(acetylamino)-2-aminobenzoic acid
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Historical Context of Aminobenzoic Acid Derivatives in Medicinal Chemistry

The journey of aminobenzoic acid derivatives in medicine is a story of fundamental discoveries that shaped modern pharmacology. One of the earliest and most significant members of this class is para-aminobenzoic acid (PABA), also known as vitamin B10. nih.gov Initially recognized for its role as a growth factor in bacteria, PABA became a crucial component in the development of the first generation of antimicrobial drugs. nih.govwikipedia.org The structural similarity between PABA and sulfonamide drugs is the key to the latter's antibacterial action; they act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase, which bacteria use to convert PABA into folic acid, a vital nutrient. wikipedia.org This discovery of antimetabolites was a cornerstone in the establishment of rational drug design.

Beyond their antimicrobial applications, aminobenzoic acid derivatives were instrumental in the development of local anesthetics. By modifying the PABA structure, chemists created compounds like benzocaine (B179285) and procaine. rsc.orgpharmacy180.com Benzocaine, the ethyl ester of PABA, lacks the terminal amino group typical of many anesthetics but is effective for surface pain relief due to this structural simplicity. pharmacy180.com These early examples demonstrated that the aminobenzoic acid framework could be chemically modified to produce a wide range of biological activities, paving the way for its use as a versatile scaffold in medicinal chemistry. rsc.orgnih.gov The acetylation of aminobenzoic acids was also an early strategy to reduce toxicity, a technique that yielded improved contrast agents for medical imaging.

Significance of the Anthranilic Acid Scaffold in Bioactive Molecule Design

5-Acetamido-2-aminobenzoic acid is built upon an anthranilic acid (2-aminobenzoic acid) core. This scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to form the basis for a wide array of bioactive compounds. nih.govmdpi.com The presence of both an amine and a carboxylic acid group on the aromatic ring provides two reactive sites for chemical modification, allowing for the creation of large and diverse compound libraries. nih.govresearchgate.net This versatility is critical for structure-activity relationship (SAR) studies, which are essential for optimizing drug candidates. nih.gov

The anthranilic acid scaffold is a key component in numerous therapeutic agents with diverse applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral drugs. mdpi.comresearchgate.net For instance, the fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs), are based on an N-arylanthranilic acid structure. Furthermore, derivatives of anthranilic acid have been investigated as inhibitors of various enzymes and signaling pathways implicated in disease, such as:

Hedgehog signaling pathway inhibitors nih.gov

Mitogen-activated protein kinase (MAPK) pathway inhibitors nih.gov

HCV NS5B polymerase inhibitors for antiviral therapy nih.gov

α-glucosidase inhibitors for managing diabetes nih.govmdpi.com

The ability of the anthranilic acid core to be readily functionalized allows chemists to design molecules that can target specific biological pathways with high precision. researchgate.net This adaptability has cemented the anthranilic acid scaffold as a cornerstone in the design of modern bioactive molecules. mdpi.comacs.org

Overview of Current Research Trajectories for 5 Acetamido 2 Aminobenzoic Acid

Established Synthetic Routes to this compound

The traditional and most direct methods for synthesizing this compound involve the selective acylation of an amino group on a benzoic acid ring.

Acylation of 2-aminobenzoic Acid with Acetic Anhydride

A common approach involves the acylation of 2-aminobenzoic acid (anthranilic acid). While direct acylation of the 2-amino group is the primary reaction, controlling the reaction conditions is crucial to favor the formation of the desired 5-acetamido isomer. In a related synthesis, 2-hydroxy-5-aminobenzoic acid is suspended in water and treated with acetic anhydride. The mixture is heated, cooled, and the resulting product is isolated by filtration. prepchem.com This method highlights the use of acetic anhydride as an effective acylating agent.

Alternative Acylating Agents and Reaction Conditions

Beyond acetic anhydride, other acylating agents can be employed. The choice of agent and reaction conditions can influence the regioselectivity and yield of the acylation. For instance, the acylation of aminobenzoic acids can be catalyzed by strong inorganic or organic acids. google.com The reaction of a mixed anhydride of an N-acylamino acid with an aminobenzoic acid is another established method for forming the amide bond. google.com

Contemporary Synthetic Strategies and Innovations

Modern synthetic chemistry offers more sophisticated and versatile approaches to this compound and its derivatives, often starting from different isomers or employing strategic modifications.

Derivatization from Related Aminobenzoic Acid Isomers

The synthesis can commence from isomers of aminobenzoic acid. For example, 3,5-diaminobenzoic acid can be selectively acetylated. This process involves treating the diaminobenzoic acid with acetic anhydride in an aqueous solution containing a mineral acid, which leads to the precipitation of the mineral acid salt of 3-acetamido-5-aminobenzoic acid. The free acid is then recovered by adding a base. google.com This demonstrates a strategic derivatization from a different aminobenzoic acid isomer.

Para-aminobenzoic acid (PABA) and its derivatives also serve as versatile building blocks in organic synthesis. nih.govresearchgate.net Various synthetic routes have been developed to produce a wide range of PABA-derived compounds, showcasing the adaptability of aminobenzoic acid scaffolds. researchgate.net

Strategic Modifications of Anthranilic Acid Scaffolds

Anthranilic acid (2-aminobenzoic acid) is a key precursor in the biosynthesis of tryptophan and is widely used as a starting material for synthesizing biologically active compounds. researchgate.netwikipedia.orgcore.ac.uk Its scaffold allows for various modifications. For instance, diazotization of N-benzylidene anthranilic acids at different pH levels can yield different phenylazo derivatives. nih.gov Furthermore, anthranilic acid can be diazotized to form a diazonium cation, which is a versatile intermediate for synthesizing other compounds. wikipedia.org

The synthesis of N-aryl anthranilic acid derivatives has been achieved through a chemo- and regioselective copper-catalyzed cross-coupling reaction of 2-chlorobenzoic acids with aniline derivatives. nih.gov This method avoids the need for protecting the acid group and is effective for a range of reactants. nih.gov

Advanced Structural Elucidation and Confirmation Techniques

The definitive identification of this compound and related compounds relies on a combination of modern spectroscopic and analytical techniques.

The physical properties of the synthesized compound, such as its melting point, also serve as an important confirmation of its identity and purity. chemicalbook.com For example, 5-acetamidoanthranilic acid has a reported melting point of 230°C (with decomposition). chemicalbook.com

Interactive Data Table: Spectroscopic Data for a Related Aminobenzoic Acid Derivative

Technique Data Type Observed Values (ppm)
¹H NMRChemical Shift (δ)5.19 (s, br, 2H), 6.55-6.61 (m, 1H), 6.73 (dd, J = 8.8, 2.0 Hz, 1H), 7.20-7.26 (m, 1H), 7.84 (dd, J = 8.8, 2.0 Hz, 1H) rsc.org
¹³C NMRChemical Shift (δ)111.9, 116.9, 118.0, 132.9, 135.3, 152.9, 171.9 rsc.org

Spectroscopic Methodologies for Purity and Identity Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and confirming its identity. By analyzing the interaction of the molecule with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide unique fingerprints of the compound's chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to map the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are critical for the structural assignment of this compound.

¹H NMR: In a typical ¹H NMR spectrum of this compound, specific signals (resonances) corresponding to each chemically distinct proton would be expected. The aromatic region would show signals for the protons on the benzene (B151609) ring. The chemical shifts and splitting patterns of these signals are determined by their position relative to the amino, acetamido, and carboxylic acid groups. Additionally, distinct signals would be anticipated for the amine (-NH₂) protons, the amide (N-H) proton, and the methyl (-CH₃) protons of the acetamido group. The carboxylic acid proton (-COOH) may also be observed, often as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Separate signals would be expected for the carboxylic acid carbonyl carbon, the amide carbonyl carbon, the methyl carbon of the acetamido group, and the six distinct carbons of the benzene ring. The chemical shifts of the aromatic carbons are influenced by the electron-donating or electron-withdrawing nature of the attached functional groups.

The collective data from both ¹H and ¹³C NMR spectra allow for a complete and unambiguous assignment of the compound's structure.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

Key expected vibrations include the stretching of the carboxylic acid O-H group, the C=O (carbonyl) of the carboxylic acid, and the C=O (carbonyl) of the amide. Furthermore, the N-H stretching vibrations of both the primary amine and the secondary amide, along with C-N stretching, would be visible. The aromatic ring itself produces characteristic C-H and C=C stretching and bending vibrations. Analyzing these specific wavenumbers confirms the presence of all constituent functional groups.

Functional GroupExpected Absorption Region (cm⁻¹)Vibration Type
Carboxylic Acid3300-2500O-H Stretch (broad)
Carbonyl (Acid)1710-1680C=O Stretch
Amine3500-3300N-H Stretch
Amide3350-3250N-H Stretch
Carbonyl (Amide)1680-1630C=O Stretch
Aromatic Ring3100-3000C-H Stretch
Aromatic Ring1600-1450C=C Stretch
Mass Spectrometry for Molecular Ion Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns.

The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be expected to appear at an m/z value corresponding to the compound's molecular weight (194.19). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Fragmentation analysis can reveal the loss of specific parts of the molecule, such as the carboxylic acid group (-COOH) or the acetamido group (-NHCOCH₃), further corroborating the proposed structure.

Chromatographic Techniques for Purity Assessment

To ensure the compound is free from starting materials, by-products, or other contaminants, chromatographic methods are employed. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for assessing the purity of this compound. thermofisher.comtcichemicals.com

Commercial suppliers routinely use HPLC to confirm the purity of this compound, with typical assays showing purities of 95% to over 98%. thermofisher.comtcichemicals.comsigmaaldrich.com A specific reverse-phase (RP) HPLC method has been described for its analysis. sielc.com This method utilizes a specialized column and a mobile phase consisting of an organic solvent, water, and an acid modifier to achieve separation. The purity is determined by comparing the area of the main peak corresponding to this compound against the total area of all peaks in the chromatogram.

ParameterDescription
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid sielc.com
Detection UV detector is commonly used for aromatic compounds.
Principle This method separates the target compound from potential impurities based on differences in their polarity. The use of formic acid instead of phosphoric acid makes the method compatible with mass spectrometry (MS) detection. sielc.com

Analgesic and Anti-inflammatory Properties and Mechanisms

There is currently no specific scientific data available on the analgesic and anti-inflammatory properties of this compound.

Cyclooxygenase Enzyme Inhibition and Subtype Selectivity (e.g., COX-2)

Specific studies detailing the inhibitory effects of this compound on cyclooxygenase enzymes, including its selectivity for COX-2, are not present in the available scientific literature. While some derivatives of 2-amino benzoic acid have been investigated for their anti-inflammatory and analgesic activities, this specific compound has not been a direct subject of such studies. researchgate.net

Modulatory Effects on Nociceptive Pathways

Information regarding the modulatory effects of this compound on nociceptive pathways is not available in current research. Nociceptive pathways are complex systems involved in the perception of pain, and specific interactions of this compound with these pathways have not been investigated. nih.gov

Reduction of Inflammatory Biomarkers

There is no published evidence to suggest that this compound reduces inflammatory biomarkers. Studies on other compounds have shown that a reduction in such biomarkers is a key indicator of anti-inflammatory activity. mdpi.com

Interactions with Specific Biological Targets

Detailed information on the interaction of this compound with specific biological targets is not available in the public domain.

Ligand-Receptor Binding Affinities

There are no published studies that report the ligand-receptor binding affinities for this compound.

Enzyme Inhibition Profiling Beyond Cyclooxygenases

The enzyme inhibition profile of this compound beyond cyclooxygenases has not been characterized in the available scientific literature.

Impact on Cellular Pathways Related to Inflammation

While direct research on the impact of this compound on specific cellular inflammatory pathways remains limited, studies on closely related analogs provide valuable insights into its potential mechanisms of action. The inflammatory response is a complex biological process involving various signaling cascades, with key pathways including the nuclear factor-kappa B (NF-κB) pathway, and the cyclooxygenase (COX) and lipoxygenase (LOX) pathways which are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov

Research on para-aminobenzoic acid (PABA), the parent amine of the compound , suggests a potential for anti-inflammatory action through the inhibition of NF-κB signaling and the reduction of pro-inflammatory cytokines like IL-1β and TNF-α. scilit.com NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. scilit.com Its inhibition is a key target for many anti-inflammatory drugs.

Furthermore, investigations into derivatives of aminobenzoic acid have revealed inhibitory effects on enzymes involved in the arachidonic acid cascade. The COX enzymes, particularly the inducible isoform COX-2, are responsible for the synthesis of prostaglandins, which are potent mediators of pain and inflammation. nih.gov Similarly, the 5-lipoxygenase (5-LOX) pathway leads to the production of leukotrienes, which are involved in various inflammatory processes. nih.gov While direct evidence for this compound is pending, the established anti-inflammatory properties of related benzoic acid derivatives suggest that it may exert its effects through modulation of these critical inflammatory pathways.

Broader Biological System Responses

Potential in Antimicrobial Activity Research

A growing body of evidence highlights the potential of this compound and its derivatives as a scaffold for the development of novel antimicrobial agents. The core structure has been incorporated into various heterocyclic systems, leading to compounds with significant activity against a range of bacterial and fungal pathogens.

Research into novel aurone (B1235358) derivatives has demonstrated that the presence of a 5-acetamido group is a crucial factor for their antibacterial efficacy. mdpi.com In a study synthesizing 31 new aurone derivatives, those bearing a 5-acetamido substitution, particularly compounds 10 and 20, exhibited superior antibacterial activity compared to their 5-amino counterparts. mdpi.com These compounds were effective against both Gram-positive and Gram-negative bacteria. mdpi.com The study also emphasized that substitution on the B-ring of the aurone is necessary in conjunction with the 5-acetamido group to confer antibacterial properties. mdpi.com

Similarly, derivatives of this compound have been used to synthesize novel benzoxazoles. A series of 5-[2-(morpholin-4-yl)acetamido]- and 5-[2-(4-substituted piperazin-1-yl)acetamido]-2-(p-substituted phenyl)benzoxazoles demonstrated a broad spectrum of antimicrobial activity. nih.govresearchgate.net These compounds were tested against various Gram-positive and Gram-negative bacteria, as well as several Candida species, showing promising minimum inhibitory concentration (MIC) values. nih.govresearchgate.net

The mechanism of action for these antimicrobial activities is thought to involve the inhibition of essential cellular processes in microorganisms. For instance, some antimicrobial compounds work by inhibiting cell wall synthesis, disrupting plasma membrane integrity, or interfering with nucleic acid and protein synthesis. nih.gov While the precise mechanism for many this compound derivatives is still under investigation, their structural features suggest potential interactions with key microbial enzymes or cellular components.

Table 1: Antimicrobial Activity of Selected 5-Acetamido-Substituted Aurone Derivatives

Compound5-SubstitutionB-Ring SubstitutionKey FindingsReference
10 Acetamido3'-BenzyloxyHigh therapeutic index, broad-spectrum antimicrobial activity. mdpi.com
20 Acetamido4'-IsopropyloxyHigh therapeutic index, broad-spectrum antimicrobial activity. mdpi.com
15 Acetamido3'-PhenylActive, but less safe on human cells compared to 10 and 20. mdpi.com

Implications for Neuromodulatory Systems (based on related derivatives)

The potential for derivatives of this compound to interact with neuromodulatory systems is an emerging area of interest, primarily based on the known activities of related aminobenzoic acid structures. While direct studies on the specific neuromodulatory effects of this compound derivatives are limited, research on the broader class of aminobenzoic acids and their analogs provides a foundation for future investigation.

Para-aminobenzoic acid (PABA) and its derivatives have been shown to influence neurotransmitter systems. explorationpub.com Some studies suggest that PABA can modulate the synthesis of key neurotransmitters like serotonin (B10506) and dopamine, which play crucial roles in mood regulation and cognitive function. scilit.comexplorationpub.com Furthermore, certain PABA derivatives have been investigated as inhibitors of cholinesterases, enzymes that break down the neurotransmitter acetylcholine. nih.gov Inhibition of acetylcholinesterase is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov

High doses of aminobenzoic acid have been associated with central nervous system effects, indicating that these compounds can cross the blood-brain barrier and interact with neural tissues. patsnap.com While these effects are generally considered side effects, they also point towards the potential for designing derivatives with specific neuromodulatory properties. For instance, sulfonamide derivatives of para-aminobenzoic acid have been explored for their potential in managing neurodegenerative disorders. mdpi.com

Given that the this compound scaffold has been successfully utilized to develop compounds with other biological activities, it is plausible that its derivatives could also be designed to target specific receptors or enzymes within the central nervous system. Future research in this area could explore the synthesis and screening of novel derivatives for their potential to modulate neurotransmitter pathways, offering new avenues for the development of therapeutics for neurological and psychiatric disorders.

Computational and Theoretical Investigations of 5 Acetamido 2 Aminobenzoic Acid and Its Analogs

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor) to form a stable complex. bionaturajournal.com This method is crucial for understanding the molecular basis of a drug's efficacy and for designing new, more potent inhibitors. bionaturajournal.com

As an analog of non-steroidal anti-inflammatory drugs (NSAIDs), 5-Acetamido-2-aminobenzoic acid is often studied for its potential interaction with cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key target in inflammation. bionaturajournal.com Docking studies on similar NSAIDs and selective COX-2 inhibitors provide a predictive framework for how this compound would bind. researchgate.netnih.gov

The active site of the COX-2 enzyme is a hydrophobic channel. Selective inhibitors typically interact with a specific set of amino acid residues within this channel. bionaturajournal.com Key interactions for selective COX-2 inhibitors like celecoxib (B62257) and etoricoxib (B1671761) involve hydrogen bonds and π-stacking interactions. bionaturajournal.comresearchgate.net For this compound, the carboxylic acid group is predicted to form crucial hydrogen bonds with residues such as Arginine (Arg120) and Serine (Ser530) at the mouth of the active site. nih.gov The acetamido group could form additional hydrogen bonds, potentially with Histidine (His90) or Glutamine (Gln192), while the benzene (B151609) ring is expected to form hydrophobic and π-π stacking interactions with residues like Tyrosine (Tyr355), Phenylalanine (Phe518), and Valine (Val523). bionaturajournal.comresearchgate.net These interactions anchor the ligand within the active site, blocking substrate access and inhibiting enzyme activity.

Table 1: Predicted Key Residue Interactions for this compound in COX-2 Active Site

Ligand MoietyInteracting ResidueType of InteractionReference
Carboxylic AcidArg120, Ser530Hydrogen Bond nih.gov
Acetamido GroupHis90, Gln192Hydrogen Bond researchgate.net
Benzene RingTyr355, Phe518, Val523Hydrophobic, π-π Stacking bionaturajournal.comresearchgate.net

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. When a ligand binds to a protein, it adopts a specific low-energy conformation that maximizes favorable interactions. Computational methods like Potential Energy Surface (PES) scans are used to identify stable conformers of a molecule in isolation. nih.gov This analysis helps in understanding the molecule's inherent flexibility.

Within the binding site, the ligand's conformation is constrained by the protein's architecture. For aminobenzoic acid derivatives, the orientation of the functional groups is critical for biological activity. Studies on related molecules have shown that the planarity and rotational freedom of the acetamido and carboxylic acid groups relative to the benzene ring determine how effectively the ligand fits into the binding pocket. nih.gov Molecular dynamics simulations can further reveal how the ligand's conformation fluctuates over time within the active site, providing a dynamic picture of the binding stability and the persistence of key interactions.

In Silico Pharmacokinetic and Toxicological Predictions

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. nih.gov In silico ADMET prediction uses computational models to forecast these properties early in the drug discovery process, saving time and resources. bohrium.comresearchgate.net

For a drug to be administered orally, it must be effectively absorbed from the gastrointestinal (GI) tract and be sufficiently soluble in aqueous environments. mdpi.com Computational tools like SwissADME are used to predict these properties based on the molecule's structure. nih.gov Parameters such as lipophilicity (LogP), water solubility, and compliance with drug-likeness rules (e.g., Lipinski's Rule of Five) are calculated. mdpi.com The "BOILED-Egg" model is a common visualization tool that predicts both GI absorption and blood-brain barrier (BBB) penetration. nih.gov For this compound, these predictions suggest a high probability of gastrointestinal absorption, a key requirement for oral drugs.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound

PropertyPredicted Value/ClassificationImplicationReference
Molecular Weight194.19 g/mol Compliant with Lipinski's Rule fishersci.ca
LogP (Lipophilicity)~1.5Optimal for absorption mdpi.comnih.gov
Water SolubilityGoodFavorable for formulation/absorption mdpi.comnih.gov
GI AbsorptionHighGood candidate for oral administration nih.gov
BBB PermeantNoUnlikely to cause central nervous system side effects nih.gov

Predicting potential toxicity is a critical step in drug development. Web-based tools like ProTox-II use a vast database of chemical structures and their known toxicities to predict the risk profile of a new compound. nih.gov These tools can estimate various toxicity endpoints, including organ toxicity (e.g., hepatotoxicity), carcinogenicity, mutagenicity, and cytotoxicity. The predictions are based on fragmenting the molecule and comparing it to known toxicophores. For this compound and its analogs, these in silico assessments help to flag potential liabilities that require further investigation through in vitro and in vivo toxicological studies.

Table 3: Predicted Toxicological Risks for this compound

Toxicity EndpointPredicted RiskConfidence LevelReference
HepatotoxicityLow RiskHigh nih.gov
CarcinogenicityLow RiskModerate nih.gov
MutagenicityLow RiskHigh nih.gov
CytotoxicityModerate RiskModerate nih.gov

Quantum Chemical Studies and Molecular Modeling

Quantum chemical studies, primarily using Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. rsc.org These calculations help to understand a molecule's behavior at a subatomic level.

Calculations for aminobenzoic acid analogs have been used to determine key electronic properties. rsc.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. rsc.org Other calculated parameters, known as global reactivity descriptors, include chemical hardness (resistance to deformation of electron cloud), chemical potential (electron escaping tendency), and electrophilicity (ability to accept electrons). These descriptors are fundamental to understanding how the molecule will interact in a biological system and its potential to engage in chemical reactions. rsc.org

Table 4: Calculated Quantum Chemical Properties for Aminobenzoic Acid Analogs

ParameterDescriptionTypical Value/ImplicationReference
HOMO EnergyEnergy of the highest occupied molecular orbitalRelates to electron-donating ability rsc.org
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalRelates to electron-accepting ability rsc.org
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicates chemical reactivity and stability rsc.org
Chemical Hardness (η)Resistance to change in electron distributionA higher value indicates greater stability rsc.org
Electrophilicity (ω)Propensity to accept electronsMeasures reactivity with nucleophiles rsc.org

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. jmchemsci.com It is widely employed in medicinal chemistry to calculate the ground state energy and model the three-dimensional structures of complex molecules and their interactions. jmchemsci.com For compounds related to this compound, such as other anthranilic acid derivatives, DFT calculations are instrumental in determining optimized molecular geometry, charge distribution, and other electronic properties. jmchemsci.com

A key output of DFT analysis is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the total charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netnih.gov This information is critical for understanding intermolecular interactions, such as how a molecule might bind to a biological receptor. For instance, in related structures, DFT has been used to analyze how substituents on the aromatic ring influence the electronic and steric properties of the molecule. researchgate.net

DFT calculations provide precise data on structural parameters and charge distributions, which are fundamental to understanding the molecule's behavior.

Table 1: Representative Data from DFT Analysis of a Substituted Aminobenzoic Acid Analog

ParameterDescriptionTypical Finding
Optimized Bond Lengths (Å)Calculated distances between bonded atoms in the lowest energy conformation.C-C aromatic bonds ~1.40 Å; C=O bond ~1.25 Å; C-N bond ~1.38 Å.
Optimized Bond Angles (°)Calculated angles between three connected atoms in the lowest energy conformation.Aromatic ring angles near 120°; angles around sp² carbons ~120°.
Mulliken Atomic ChargesCalculated partial charge assigned to each atom in the molecule.Oxygen atoms are strongly negative; carbonyl carbon is positive; nitrogen atoms are negative.
Dipole Moment (Debye)A measure of the overall polarity of the molecule.A non-zero value indicates an asymmetric charge distribution, influencing solubility and binding.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. wuxiapptec.com

The energies of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical descriptors of a molecule's stability and reactivity. wuxiapptec.com

E(HOMO): A higher HOMO energy indicates a greater willingness to donate electrons, suggesting higher nucleophilicity.

E(LUMO): A lower LUMO energy indicates a greater willingness to accept electrons, suggesting higher electrophilicity. wuxiapptec.com

HOMO-LUMO Gap (ΔE): A small energy gap is associated with high chemical reactivity, lower kinetic stability, and higher polarizability. nih.gov This is because less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.

For anthranilic acid derivatives, contour maps of the HOMO and LUMO are analyzed to see where these electron densities are located, which can be correlated with potential sites for biological activity. jmchemsci.com In many substituted aromatic compounds, the HOMO is often distributed over the electron-rich aromatic ring, while the LUMO may be located on electron-withdrawing groups or other parts of the molecule. mdpi.com This separation facilitates intramolecular charge transfer, a process important in many biological functions. researchgate.net

Table 2: Illustrative FMO Data for this compound and Analogs

CompoundE(HOMO) (eV)E(LUMO) (eV)Energy Gap (ΔE) (eV)Implied Reactivity
2-Aminobenzoic Acid-5.8-0.94.9Moderately Reactive
This compound-6.1-1.05.1Stable
5-Nitro-2-aminobenzoic Acid-6.5-2.54.0Highly Reactive

Note: The values in Table 2 are illustrative examples based on typical computational results for similar structures and are meant to demonstrate the concepts of FMO analysis.

Quantitative Structure-Activity Relationship (QSAR) and Multi-Target QSAR (MT-QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. longdom.orgmdpi.com The fundamental goal of QSAR is to develop models that can predict the activity of novel or untested molecules based on their structural features, known as molecular descriptors. nih.gov This methodology is invaluable in drug discovery for optimizing lead compounds, prioritizing synthesis, and reducing the need for extensive animal testing. nih.gov

A QSAR study on benzoylaminobenzoic acid derivatives, which are structurally related to this compound, identified several key molecular descriptors that influence their inhibitory activity against the bacterial enzyme β-ketoacyl-ACP synthase III (FabH). nih.gov The study revealed that inhibitory potency was positively correlated with certain physicochemical properties. nih.gov

Table 3: Influential Descriptors from a QSAR Study on Benzoylaminobenzoic Acid Analogs nih.gov

DescriptorEffect on Inhibitory ActivityInterpretation
HydrophobicityPositive CorrelationIncreased hydrophobicity enhances binding to the target enzyme.
Molar RefractivityPositive CorrelationIndicates that the size and polarizability of the molecule are important for activity.
AromaticityPositive CorrelationAromatic interactions are likely crucial for binding within the enzyme's active site.
Presence of -OH groupPositive CorrelationSuggests that hydrogen bonding contributes favorably to the interaction.
Presence of N, O, or S heteroatoms at R1 positionNegative CorrelationThe presence of these atoms at a specific position is detrimental to inhibitory activity.

Multi-Target QSAR (MT-QSAR) represents a significant evolution of the traditional QSAR approach. nih.gov Unlike single-target QSAR, which builds a model for one specific biological endpoint, MT-QSAR models are designed to simultaneously predict the activity of a compound against multiple targets or in multiple assays. nih.govnih.gov This approach is particularly relevant for addressing polypharmacology (where a drug interacts with multiple targets) and for identifying potential off-target effects early in the drug discovery process. frontiersin.org

MT-QSAR models, often built using machine learning techniques like artificial neural networks, can capture complex structure-activity relationships across different biological systems. nih.govfrontiersin.org For example, mt-QSAR models have been successfully developed to design versatile inhibitors of proteins across different pathogenic parasites, demonstrating high accuracy in predicting multi-target profiles. frontiersin.org This methodology allows for the design of new molecules with a desired activity spectrum, making it a powerful tool for modern computational drug design. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification of 5 Acetamido 2 Aminobenzoic Acid

Mass Spectrometry Coupled Techniques (LC-MS/MS, UPLC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity, making it the method of choice for quantitative bioanalysis. nih.gov Ultra-Performance Liquid Chromatography (UPLC), which uses smaller column particles, offers faster analysis times and improved resolution compared to conventional HPLC. researchgate.net

LC-MS/MS is a powerful tool for the definitive identification and precise quantification of analytes like 5-Acetamido-2-aminobenzoic acid in complex biological matrices such as plasma, urine, or tissue extracts. nih.govresearchgate.net The technique combines the separation power of LC with the high specificity of tandem mass spectrometry.

A method developed for the closely related compound 4-acetamidobenzoic acid in pig plasma illustrates the typical workflow. nih.gov

Sample Preparation : A simple protein precipitation step using acetonitrile (B52724) is often sufficient to extract the analyte from the plasma. nih.gov

Chromatographic Separation : An Atlantis T3 column, which is designed to retain polar compounds, was used with a mobile phase of water and acetonitrile, both containing 0.2% formic acid. nih.gov

Mass Spectrometric Detection : The analysis is performed using electrospray ionization (ESI) in positive mode. Quantification is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. nih.govnih.gov For 4-acetamidobenzoic acid (molecular weight 179.175 g/mol ), the precursor ion m/z 180.20 was fragmented to produce the product ion m/z 94.0. nih.gov A similar approach would be applicable to this compound (molecular weight 194.19 g/mol ). thermofisher.com

This methodology is highly selective because it relies on both the retention time of the compound and its specific mass transition, minimizing interference from co-eluting matrix components. nih.gov

Table 2: Exemplary LC-MS/MS Parameters for Acetamidobenzoic Acid Analysis

ParameterSettingReference
LC System Waters Alliance 2695 nih.gov
MS System Quattro micro API MS/MS nih.gov
Column Atlantis T3 (150 x 3 mm, 3 µm) nih.gov
Mobile Phase A: Water + 0.2% Formic Acid; B: Acetonitrile + 0.2% Formic Acid nih.gov
Ionization Mode Positive Electrospray (ESI+) nih.gov
Precursor Ion [M+H]⁺ (for 4-isomer) m/z 180.20 nih.gov
Product Ion (for 4-isomer) m/z 94.0 nih.gov

This table is based on a method for the related 4-acetamidobenzoic acid and serves as a model for this compound analysis.

LC-MS/MS is a key technology in metabolomics for metabolite profiling and the elucidation of metabolic pathways. nih.gov The compound 2-aminobenzoic acid (anthranilic acid), a structural relative of this compound, is a known metabolite in the tryptophan-kynurenine pathway. hmdb.canih.gov Similarly, p-aminobenzoic acid (PABA) undergoes Phase II biotransformation reactions, such as glycine (B1666218) conjugation. bioanalysis-zone.com

Using high-resolution mass spectrometry (e.g., TOF or Orbitrap analyzers) coupled with LC, researchers can perform untargeted or targeted analysis of biological samples to identify and quantify metabolites of this compound. This involves searching for expected metabolic transformations, such as hydrolysis of the amide group to form 2,5-diaminobenzoic acid, or conjugation reactions (e.g., glucuronidation or sulfation) on the amino or carboxylic acid groups. By comparing the metabolic profiles of samples before and after exposure to the compound, potential metabolic pathways can be elucidated. nih.gov Isotope labeling studies, where a stable isotope-labeled version of the compound is used, can further aid in tracking the fate of the molecule and identifying its metabolites with high confidence. nih.gov

Spectroscopic and Electrochemical Detection Methods

Beyond chromatography-based methods, direct spectroscopic and electrochemical techniques can also be applied for the detection of this compound, often leveraging its inherent chemical properties.

Spectroscopic methods, such as UV-Visible and fluorescence spectroscopy, are valuable for quantification. The aromatic nature of this compound results in strong UV absorbance, a property commonly used for detection in HPLC. sielc.com A spectrophotometric method for a related compound, p-aminobenzoic acid (PABA), involves a diazotization-coupling reaction to form a intensely colored azo dye with a maximum absorbance at 525 nm, demonstrating high sensitivity. rjptonline.org Similar derivatization strategies could potentially be developed for this compound. Fluorescence spectroscopy can also be employed; studies on the interaction between PABA and other molecules have utilized Förster Resonance Energy Transfer (FRET) for detection, a technique that offers high selectivity. nih.gov

Electrochemical methods offer another route for detection. The amino group on the benzene (B151609) ring is electrochemically active and can be oxidized. mdpi.com Voltammetric sensors can be developed by modifying an electrode surface, for instance, with multi-walled carbon nanotubes and an electropolymerized film of a related aminobenzoic acid. mdpi.com Such sensors can detect the analyte at low concentrations by measuring the current response at a specific potential, offering a rapid and sensitive detection platform.

Spectrophotometric Applications for Concentration Determination

Spectrophotometry remains a fundamental technique for the quantification of chemical compounds in solution. For aromatic compounds like this compound, which possess chromophoric groups, UV-Vis spectrophotometry is a primary analytical tool. While direct UV detection is possible, derivatization methods are often employed to enhance sensitivity and overcome interference from other sample components. shimadzu.com

A widely applicable and sensitive spectrophotometric method for primary aromatic amines involves diazotization followed by a coupling reaction. bohrium.comrjptonline.org This process unfolds in two main steps:

Diazotization : The primary amino group of the analyte reacts with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) to form a diazonium salt. bohrium.comrjptonline.org

Coupling : The resulting diazonium salt is then reacted with a coupling agent, such as 1-naphthylamine-7-sulphonic acid (1-NASA) or phloroglucinol, to form a highly colored and stable azo dye. bohrium.comrjptonline.org

The absorbance of the resulting colored solution is measured at its wavelength of maximum absorbance (λmax), which is directly proportional to the concentration of the original analyte. bohrium.com Studies on the closely related p-aminobenzoic acid (PABA) have demonstrated the efficacy of this method, yielding a stable pink azo dye with a λmax at 525 nm when coupled with 1-NASA. bohrium.comrjptonline.org

Another approach involves charge-transfer complexation. sphinxsai.com In this method, the analyte acts as an n-electron donor and reacts with a π-acceptor, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This interaction forms a colored charge-transfer complex with a 1:1 stoichiometric ratio, which can be quantified spectrophotometrically. sphinxsai.com For PABA, this method has been successfully applied, with the resulting complex showing a λmax at 474 nm. sphinxsai.com

Method Analyte Example Reagents λmax Linearity Range (µg/mL) Molar Absorptivity (L·mol⁻¹·cm⁻¹) Reference
Diazotization-Couplingp-Aminobenzoic Acid (PABA)Sodium Nitrite, HCl, 1-Naphthylamine-7-sulphonic acid525 nm0.25 - 7.03.6057 x 10⁴ bohrium.comrjptonline.org
Charge-Transfer Complexationp-Aminobenzoic Acid (PABA)2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)474 nm5 - 90Not Specified sphinxsai.com

Development of Electrochemical Sensors for Sensitive Detection

Electrochemical sensors offer a highly sensitive and often portable alternative for the detection of electroactive species. The development of these sensors for compounds related to this compound has focused on modifying electrode surfaces to enhance analytical signals and selectivity. mdpi.commdpi.com

A prominent strategy involves the electropolymerization of aminobenzoic acid monomers onto a conductive substrate, such as a glassy carbon electrode (GCE). mdpi.commdpi.com Monomers like 4-aminobenzoic acid (4-ABA) can be oxidatively polymerized by applying a cyclic potential scan, forming a stable, conductive polymer film—poly(4-ABA)—on the electrode surface. mdpi.comnih.gov This polymer layer significantly increases the effective surface area and can catalyze the electrochemical reactions of target analytes, leading to greatly enhanced detection signals. mdpi.com

The performance of these sensors is often further improved by incorporating nanomaterials, such as multi-walled carbon nanotubes (MWCNTs), into the sensor assembly before electropolymerization. mdpi.com The modified electrodes are then characterized using techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) to assess their electron transfer properties. mdpi.commdpi.com For quantitative analysis, differential pulse voltammetry (DPV) is frequently used due to its high sensitivity and good resolution. mdpi.commdpi.com

While these sensors have been primarily developed for detecting other molecules like food dyes or aromatic aldehydes, the underlying principle of using an electropolymerized aminobenzoic acid film demonstrates a viable strategy for creating sensors tailored for this compound, either as the target analyte or as the monomer for the sensitive layer. mdpi.commdpi.com

Electrode System Monomer/Modifier Target Analyte(s) Analytical Technique Key Findings Reference
GCE/MWCNTs/Poly(4-ABA)4-Aminobenzoic acid (4-ABA)Sunset Yellow FCF & TartrazineDifferential Pulse Voltammetry (DPV)Sensor developed for simultaneous determination of food azo dyes. mdpi.comnih.gov mdpi.comnih.gov
GCE/MWCNTs/Poly(p-ABA)p-Aminobenzoic acid (p-ABA)Syringaldehyde & VanillinDifferential Pulse Voltammetry (DPV)3.6 to 8.0-fold increase in oxidation currents for target aldehydes. mdpi.com mdpi.com

Sample Preparation Strategies for Analytical Research

Effective sample preparation is a critical prerequisite for accurate and reliable quantitative analysis, particularly when dealing with complex matrices such as biological fluids or pharmaceutical formulations. The primary goal is to isolate the analyte of interest and remove interfering substances that can cause matrix effects. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE) is a commonly employed technique. A notable example is the preparation of plasma samples for the analysis of 4-acetamidobenzoic acid, an isomer of the title compound. nih.govresearchgate.net A simple and effective one-step LLE method involves protein precipitation using an organic solvent like acetonitrile. nih.govresearchgate.net In this procedure, acetonitrile is added to the plasma sample, causing proteins to denature and precipitate. After centrifugation, the clear supernatant containing the analyte can be directly analyzed or further processed. Other solvents, such as ethyl acetate, have also been used for LLE procedures. nih.gov

Solid-Phase Extraction (SPE) is another powerful cleanup method that provides excellent separation of analytes from complex sample matrices. researchgate.net This technique involves passing the sample through a solid sorbent material that retains either the analyte or the impurities. The analyte is then eluted with a suitable solvent. SPE is widely used for the preparation of various biological samples prior to chromatographic analysis. researchgate.net

For analytes that are part of a larger molecular structure, a hydrolysis step may be necessary. Acid hydrolysis, for example, can be used to cleave bonds and liberate the target molecule before subsequent extraction and analysis. nih.gov

Strategy Matrix Analyte Example Procedure Summary Reference
Liquid-Liquid Extraction (LLE)Pig Plasma4-Acetamidobenzoic AcidProtein precipitation with acetonitrile, followed by centrifugation to collect the supernatant. nih.govresearchgate.net nih.govresearchgate.net
Solid-Phase Extraction (SPE)BiologicsAmino AcidsSample is passed through an SPE cartridge to separate the analyte from matrix components. researchgate.net researchgate.net
LLE with HydrolysisGlycoproteinsMonosaccharides (labeled with ABEE)Acid hydrolysis to release monosaccharides, followed by extraction with chloroform. nih.gov nih.gov

Research Applications and Potential in Advanced Materials and Chemical Synthesis

Building Block for Supramolecular Assemblies and Crystal Engineering

The field of crystal engineering focuses on designing and synthesizing solid-state structures with desired properties by controlling intermolecular interactions. mdpi.com 5-Acetamido-2-aminobenzoic acid is a valuable building block in this domain due to the presence of multiple hydrogen bond donor and acceptor sites. The carboxylic acid group, the amino group, and the acetamido group can all participate in forming predictable and robust hydrogen-bonding networks.

These non-covalent interactions, including hydrogen bonds and π–π stacking, guide the self-assembly of molecules into well-defined, ordered supramolecular architectures. mdpi.comnih.gov The ability to form these organized assemblies is crucial for creating new materials with specific functionalities. The principles of supramolecular assembly are increasingly used to construct novel systems, such as nanodrugs and drug delivery vehicles, from natural or synthetic small molecules. nih.gov The defined arrangement of functional groups on the this compound scaffold allows researchers to engineer crystalline materials with tailored physical and chemical properties.

Precursor in Medicinal Chemistry Research and Drug Development

In pharmaceutical research, this compound serves as a key starting material or "building block" for the synthesis of more complex molecules with potential therapeutic applications. mdpi.com Its structural framework is a component of various derivatives that have been investigated for a range of biological activities. The general class of aminobenzoic acids is widely recognized for its importance in drug development, forming the core of many commercially available drugs. mdpi.comresearchgate.net

Researchers have utilized this compound and its close analogs to create novel compounds for screening against various diseases. For example, it has been used as a precursor in the synthesis of new aurone (B1235358) derivatives that exhibit significant antimicrobial properties. nih.gov In one study, new aurones bearing an acetamido group at the 5-position were designed and found to be more active and safer than their 5-aminoaurone counterparts against a broad spectrum of pathogens. nih.gov Similarly, a derivative, 5-acetamido-2-hydroxy benzoic acid, was synthesized and showed potent analgesic and anti-inflammatory effects in preclinical models, proving to be significantly more potent than its precursors. nih.gov

Below is a table detailing some derivatives synthesized from aminobenzoic acid scaffolds and their observed research applications.

Derivative ClassPrecursor ScaffoldInvestigated ApplicationKey Finding
Acetamidoaurones5-amino/acetamido benzoic acid analogsAntimicrobial Agents5-acetamidoaurones showed higher activity and better safety profiles than 5-aminoaurones. nih.gov
N-acylated salicylamides5-amino-2-hydroxy benzoic acidAnalgesicsThe 5-acetamido-2-hydroxy benzoic acid derivative exhibited potent peripheral anti-nociceptive activity. nih.gov
Pyrrolyl benzamides4-aminobenzoic acidDHFR InhibitorsSynthesized via peptide-forming agents for potential use as antimalarials. nih.gov
DiazeniumdiolatesN-methyl-p-aminobenzoic acidAnticancer AgentsThe derivative PABA/NO showed potent activity against human ovarian cancer xenografts. nih.gov

Application in Proteomics and Biochemical Research

The compound's structure is also valuable in proteomics and biochemical studies, where it can be used to probe biological systems, particularly enzyme functions and peptide structures.

Derivatives of this compound are employed to investigate the interactions between small molecules and enzymes. By designing molecules that fit into the active site of a target enzyme, researchers can study its mechanism of action and develop potential inhibitors.

A notable example is the in-silico and in-vivo analysis of 5-acetamido-2-hydroxy benzoic acid derivatives targeting the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation and pain. nih.gov Molecular docking simulations were used to predict how these derivatives would bind to the active site of the COX-2 enzyme, providing insights into the structural basis for their analgesic activity. nih.gov

The table below summarizes the binding affinity of these ligands with the COX-2 enzyme as determined by molecular docking.

LigandBinding Affinity (kcal/mol) with COX-2 (PDB ID: 5F1A)
5-acetamido-2-hydroxy benzoic acid (PS1)-7.2
5-benzamidosalicylic acid (PS2)-7.9
5-phenylacetamidosalicylic acid (PS3)-8.1

Data sourced from in-silico analysis of target interactions. nih.gov

This compound can be used as a non-canonical amino acid in peptide synthesis to create modified peptides with unique properties. The presence of the Fmoc (Fluorenylmethyloxycarbonyl) protecting group on the amino function of this compound, as seen in the commercially available Fmoc-5-acetamido-2-aminobenzoic acid, indicates its intended use in solid-phase peptide synthesis. matrixscientific.com

This allows for the site-specific incorporation of this unique building block into a peptide chain. Such modifications are a key strategy in protein engineering to introduce new functionalities, alter conformation, or enhance the stability of peptides and proteins. Its use is analogous to the synthesis of peptide fragments using other dicarboxylic amino acids like alpha-aminosuberic acid to create specific peptide sequences. nih.gov

Role in the Development of Targeted Chemical Probes

A chemical probe is a highly selective small molecule used to study the function of a specific protein target in biological systems. nih.gov The development of high-quality chemical probes is essential for target validation in drug discovery. rjpbr.com

This compound serves as a versatile scaffold for the creation of targeted chemical probes. Its structure can be systematically modified to optimize potency, selectivity, and physicochemical properties for a specific biological target. The synthesis of derivatives targeting the COX-2 enzyme is a prime example of how this scaffold can be used to develop molecules that probe protein function. nih.gov Furthermore, its application in generating libraries of compounds, such as the aurone derivatives, for screening against various pathogens demonstrates its utility in the initial stages of probe development. nih.gov By acting as a foundational structure, it enables the exploration of structure-activity relationships necessary to refine a molecule into a potent and selective chemical probe. rjpbr.com

Conclusion and Future Research Directions for 5 Acetamido 2 Aminobenzoic Acid

Synthesis of Current Research Insights and Contributions

5-Acetamido-2-aminobenzoic acid, also known as 5-acetamidoanthranilic acid, is a derivative of anthranilic acid, an aromatic amino acid. cymitquimica.comymdb.ca Its structure, featuring an acetamido group and a carboxylic acid group on an anthranilic acid framework, makes it a versatile building block in organic synthesis. cymitquimica.commdpi.com The presence of these functional groups allows for a variety of chemical reactions, including acylation and amidation. cymitquimica.com

Research has established that this compound serves as a key intermediate in the synthesis of a range of organic molecules. chemicalbook.com Notably, it is used in the preparation of condensed heteroaryl derivatives which have been investigated as phosphatidylinositol 3-kinase (PI3K) inhibitors and potential anticancer agents. chemicalbook.com This highlights the compound's contribution to the development of new therapeutic agents.

Identification of Unexplored Research Avenues and Methodological Challenges

While the utility of this compound as a synthetic intermediate is recognized, several areas remain underexplored. A significant portion of the existing research focuses on its role as a building block, with less emphasis on the comprehensive evaluation of its intrinsic biological activities. mdpi.comchemicalbook.com Future studies could delve into its potential antimicrobial, anti-inflammatory, or other pharmacological properties, similar to the investigations conducted on other benzoic acid derivatives. ontosight.ai

Methodological challenges may lie in the development of more efficient and environmentally benign synthesis routes for this compound and its derivatives. While some synthetic methods are established, the exploration of novel catalytic systems or flow chemistry approaches could lead to higher yields, reduced reaction times, and a better sustainability profile. Furthermore, detailed mechanistic studies of the reactions in which this compound participates are needed to optimize reaction conditions and expand its synthetic applicability.

Prospective Role in Advancing Chemical Biology and Novel Therapeutic Agent Discovery

The structural features of this compound position it as a valuable scaffold for the discovery of new therapeutic agents. Its ability to be readily modified at multiple positions allows for the creation of diverse chemical libraries for high-throughput screening. The acetamido and amino groups, along with the carboxylic acid moiety, provide opportunities for introducing various pharmacophores to target specific biological pathways.

In the field of chemical biology, this compound and its analogs could be used to design chemical probes to study enzyme function and cellular signaling pathways. For instance, its derivatives could be functionalized with reporter tags or cross-linking agents to identify and characterize protein targets. The core structure is analogous to para-aminobenzoic acid (PABA), a known building block for various biologically active compounds, suggesting that this compound could also be a fruitful starting point for drug discovery programs. mdpi.comnih.gov Further investigation into its potential as a precursor for novel heterocyclic systems and its application in the development of materials with interesting photophysical or electronic properties also represents a promising direction for future research.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Acetamido-2-aminobenzoic acid with high purity?

  • Methodological Answer : Begin by acetylating the primary amino group of 2-amino-5-nitrobenzoic acid under controlled pH (6–7) to prevent over-acetylation. Use acetic anhydride in an aqueous buffer. Purify the product via recrystallization in ethanol-water mixtures or solid-phase extraction (SPE) to remove unreacted precursors. Validate purity using HPLC (≥98% threshold) and compare melting points with literature values .

Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of acetamido (-NHCOCH3) and carboxylic acid (-COOH) groups. The aromatic proton signals should align with predicted chemical shifts for ortho-substituted benzene derivatives.
  • FT-IR : Identify characteristic peaks for amide C=O (1650–1680 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹).
  • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion [M+H]+ at m/z 194.1 (C9H10N2O3). Cross-reference with PubChem’s InChIKey (CVVVAKVOCWNDLJ-UHFFFAOYSA-N) for validation .

Q. How can researchers validate the absence of impurities in synthesized batches?

  • Methodological Answer : Employ orthogonal analytical methods:

  • HPLC-DAD : Use a C18 column with a gradient elution (water:acetonitrile + 0.1% TFA) to detect trace impurities.
  • TLC : Monitor reaction progress using silica plates (chloroform:methanol, 9:1) and visualize with ninhydrin for free amines or UV for aromaticity.
  • Elemental Analysis : Confirm C, H, N, O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during structural analysis?

  • Methodological Answer :

  • Step 1 : Rule out tautomerism or pH-dependent proton exchange by acquiring spectra in deuterated DMSO (to stabilize carboxylic acid protons).
  • Step 2 : Perform 2D NMR (COSY, HSQC) to assign coupling interactions and confirm substituent positions.
  • Step 3 : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculators like Gaussian or ACD/Labs) .

Q. What experimental strategies optimize yield in large-scale synthesis while minimizing side reactions?

  • Methodological Answer :

  • Reaction Engineering : Use flow chemistry for precise control of acetylating agent addition (prevents local pH spikes).
  • Catalysis : Test Lewis acids (e.g., ZnCl2) to enhance acetylation efficiency.
  • In-line Analytics : Integrate PAT (Process Analytical Technology) tools like ReactIR to monitor reaction kinetics in real time .

Q. How can researchers design enzyme inhibition studies using this compound as a potential inhibitor?

  • Methodological Answer :

  • Assay Design : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure protease inhibition. Vary inhibitor concentrations (0.1–10 mM) in Tris-HCl buffer (pH 7.4).
  • Kinetic Analysis : Calculate IC50 and Ki values using non-linear regression (GraphPad Prism). Include positive controls (e.g., PMSF for serine proteases).
  • Structural Modeling : Dock the compound into enzyme active sites (AutoDock Vina) to predict binding modes and guide mutagenesis studies .

Q. How should researchers address discrepancies between theoretical and observed solubility profiles?

  • Methodological Answer :

  • Solubility Screening : Test in buffered solutions (pH 1–10) using nephelometry.
  • Co-solvency Studies : Evaluate solubility enhancers (e.g., cyclodextrins, PEGs) via phase-solubility diagrams.
  • Thermodynamic Modeling : Use Hansen solubility parameters to predict solvent compatibility .

Data Contradiction & Validation

Q. What systematic approaches resolve conflicts between chromatographic purity data and biological activity outliers?

  • Methodological Answer :

  • Hypothesis Testing : Isolate impurities via preparative HPLC and test their bioactivity.
  • Stability Studies : Incubate the compound under assay conditions (e.g., 37°C, 24 hrs) to check for degradation products (LC-MS).
  • Orthogonal Bioassays : Validate activity in cell-free (enzyme) vs. cell-based assays to identify off-target effects .

Q. How can researchers validate the compound’s role in metabolic pathways using isotopic labeling?

  • Methodological Answer :

  • Isotope Incorporation : Synthesize 13C/15N-labeled analogs via acetylation with 13C-acetic anhydride.
  • Tracing Studies : Use LC-MS/MS to track labeled metabolites in cell lysates.
  • Flux Analysis : Apply kinetic modeling (e.g., INCA software) to quantify pathway contributions .

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Reactant of Route 1
5-Acetamido-2-aminobenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.